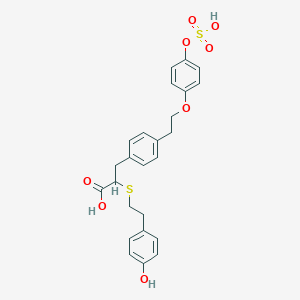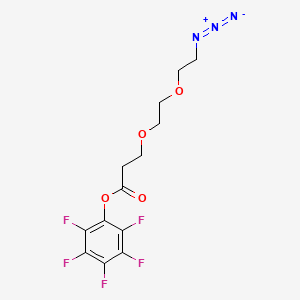
Azido-PEG2-PFP ester
Overview
Description
Azido-PEG2-PFP ester is a compound that combines azide-functionalized polyethylene glycol (PEG) derivatives with pentafluorophenyl (PFP) ester moieties. This compound is widely used as a coupling agent in bioconjugation chemistry, enabling efficient biomolecule modification. It is particularly valuable in drug delivery systems, targeted therapies, and diagnostic applications .
Biochemical Analysis
Biochemical Properties
Azido-PEG2-PFP ester interacts with various biomolecules in biochemical reactions. The azide group enables Click Chemistry, a powerful tool for bioconjugation . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells are primarily related to its role in bioconjugation. By labeling proteins and other amine-containing molecules, it can influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group and PFP ester group. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN to produce stable triazole linkages . The PFP ester group is amine-reactive and can be used to label primary amines of proteins and other amine-containing molecules .
Temporal Effects in Laboratory Settings
It is known that the hydrophilic PEG spacer in the compound increases its water solubility , which could potentially influence its stability and degradation over time.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its PEG component, which is known to enhance solubility and improve bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG2-PFP ester is synthesized by reacting azido-PEG2 with pentafluorophenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-PFP ester primarily undergoes substitution reactions. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, forming stable triazole linkages. The PFP ester moiety is highly reactive towards primary amines, forming stable amide bonds .
Common Reagents and Conditions
Copper(I) Catalysts: Used in Click Chemistry reactions with alkynes.
Primary Amines: React with the PFP ester to form amide bonds.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the PFP ester with primary amines
Scientific Research Applications
Azido-PEG2-PFP ester has a wide range of applications in scientific research:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Plays a crucial role in drug delivery systems and targeted therapies.
Industry: Used in the development of diagnostic tools and materials science .
Mechanism of Action
Azido-PEG2-PFP ester exerts its effects through its reactive functional groups. The azide group enables Click Chemistry reactions, forming stable triazole linkages with alkynes. The PFP ester moiety reacts with primary amines to form stable amide bonds. These reactions facilitate the modification and labeling of biomolecules, enhancing their functionality and stability .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-NHS ester: Similar to Azido-PEG2-PFP ester but uses N-hydroxysuccinimide (NHS) ester instead of PFP ester.
Azido-PEG3-PFP ester: Similar structure but with an additional PEG unit, providing increased solubility and flexibility
Uniqueness
This compound is unique due to its combination of azide and PFP ester moieties, which provide high reactivity and stability. The PFP ester is a better leaving group compared to NHS ester, making it more efficient in forming stable amide bonds .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHEMGARNABFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135220 | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-37-4 | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

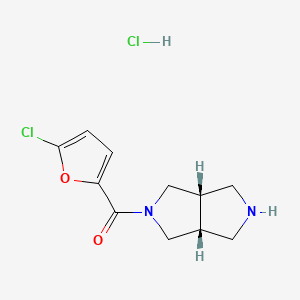



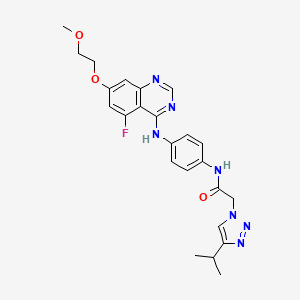
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
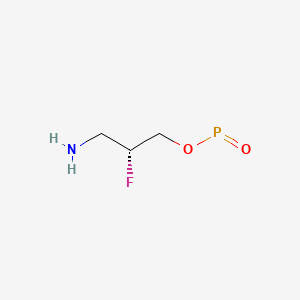
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)
